6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C14H20N6O3 and its molecular weight is 320.353. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, which can lead to the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a biochemical pathway critical for cell division . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, potentially leading to cell death .
Pharmacokinetics
In silico admet studies have shown suitable pharmacokinetic properties for similar compounds .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cell lines . It has been shown to inhibit the growth of these cells and induce apoptosis, a form of programmed cell death .
Biological Activity
The compound 6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one , with CAS number 1070807-22-5, is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.
- Molecular Formula : C14H20N6O3
- Molecular Weight : 320.35 g/mol
- Structure : The compound features a triazolo-pyrimidine core fused with a morpholino group, which may contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolopyrimidine derivatives. In particular, the compound has been evaluated for its antiproliferative effects against various cancer cell lines:
These values indicate that the compound exhibits significant cytotoxic effects on breast cancer cell lines, comparable to established chemotherapeutic agents like Cisplatin.
The biological mechanisms underlying the activity of triazolopyrimidines often involve:
- Inhibition of DNA Synthesis : Compounds in this class can interfere with DNA replication and repair processes.
- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
- Targeting Specific Enzymes : For example, some studies suggest involvement in inhibiting phosphodiesterases (PDEs), which play roles in cellular signaling pathways associated with inflammation and tumor progression .
Study 1: Antiproliferative Effects
In a study published in Nature, researchers synthesized several triazolopyrimidine derivatives and evaluated their antiproliferative effects against human cancer cell lines. The compound demonstrated promising results, particularly against MDA-MB-231 and MCF-7 cells, indicating its potential as an anticancer agent .
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms of triazolopyrimidine compounds. The study revealed that these compounds could induce cell cycle arrest and apoptosis in treated cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .
Research Findings Summary
The biological activity of This compound suggests a multifaceted approach to cancer treatment:
- Effective against multiple cancer cell lines with low IC50 values.
- Potential mechanisms include DNA synthesis inhibition and apoptosis induction .
Properties
IUPAC Name |
6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-4-20-13-12(16-17-20)14(22)19(8-15-13)7-11(21)18-5-9(2)23-10(3)6-18/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPXBENOWUVHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CC(OC(C3)C)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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